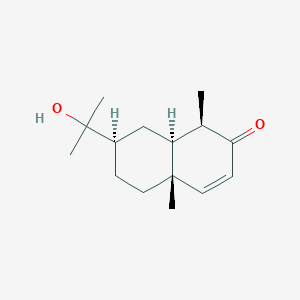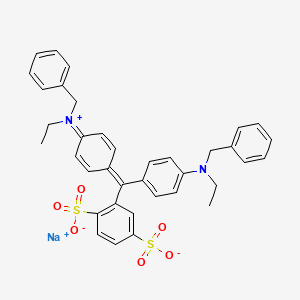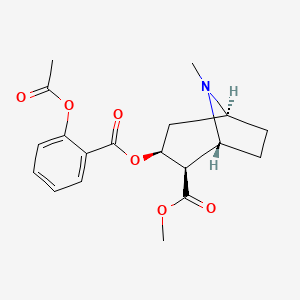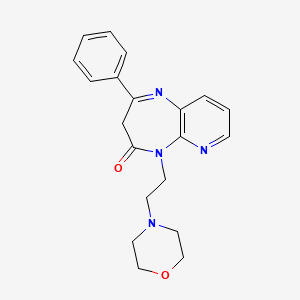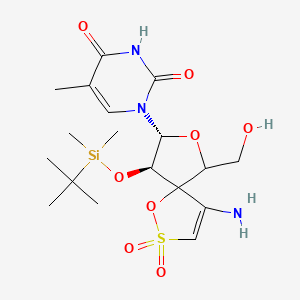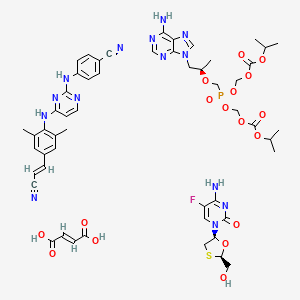
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is a complex organic compound with the molecular formula C20H19F It is a derivative of benz(a)anthracene, characterized by the presence of fluorine and methyl groups, as well as a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core structure of the compound. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions, often requiring elevated temperatures and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like chromatography and recrystallization are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,7,12-Hexahydro-11-fluoro-12-methylbenz(a)anthracene
- 1,2,3,4,7,12-Hexahydro-12-methyl-7-methylenebenz(a)anthracene
- 1,2,3,4,7,12-Hexahydro-11-fluoro-7-methylenebenz(a)anthracene
Uniqueness
1,2,3,4,7,12-Hexahydro-11-fluoro-12-methyl-7-methylenebenz(a)anthracene is unique due to the presence of both fluorine and methylene groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
111771-35-8 |
|---|---|
Molekularformel |
C20H19F |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
11-fluoro-12-methyl-7-methylidene-2,3,4,12-tetrahydro-1H-benzo[a]anthracene |
InChI |
InChI=1S/C20H19F/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19/h5,8-11,13H,1,3-4,6-7H2,2H3 |
InChI-Schlüssel |
HTZIWFZJOXTZEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=CC3=C2CCCC3)C(=C)C4=C1C(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




